3-methylbut-3-enal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methylbut-3-enal can be synthesized through several methods. One common approach involves the hydroboration-oxidation of isoprene. This method typically involves the addition of borane (BH3) to isoprene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 3-methylbut-3-en-1-ol. This process uses a metal catalyst, such as copper or palladium, under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions
3-methylbut-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbut-3-enoic acid.
Reduction: Reduction of this compound can yield 3-methylbut-3-en-1-ol.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) are used under mild conditions.
Major Products
Oxidation: 3-methylbut-3-enoic acid.
Reduction: 3-methylbut-3-en-1-ol.
Addition Reactions: Halogenated or hydrogenated derivatives of this compound.
Scientific Research Applications
3-methylbut-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its role in biological systems, particularly in the context of its reactivity with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavors and fragrances due to its aldehyde functional group, which imparts a pleasant aroma
Mechanism of Action
The mechanism of action of 3-methylbut-3-enal involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group. This reactivity allows it to participate in various addition and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
3-methylbut-2-enal: Another aliphatic aldehyde with a similar structure but differing in the position of the double bond.
Isoprene: A related compound used as a precursor in the synthesis of 3-methylbut-3-enal.
3-methylbut-3-en-1-ol: The alcohol counterpart of this compound.
Uniqueness
This compound is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-methylbut-3-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5(2)3-4-6/h4H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEFADFWCHSFIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469556 | |
Record name | 3-METHYL-3-BUTENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-59-8 | |
Record name | 3-METHYL-3-BUTENAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-3-butenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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